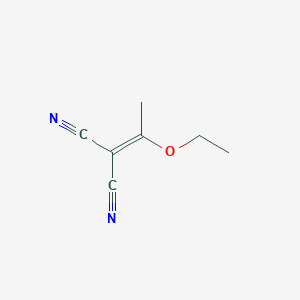
(1-Ethoxyethylidene)malononitrile
Cat. No. B135995
Key on ui cas rn:
5417-82-3
M. Wt: 136.15 g/mol
InChI Key: BOSVWXDDFBSSIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07498333B2
Procedure details


Triethyl orthoacetate (1.6 L, 9 mol), malononitrile (500 g, 7.57 mol) and glacial acetic acid (25 ml) were placed in a 5 l RB flask equipped with a stirrer, thermometer and a Vigreux column (20×1 in.) on top of which a distillation condenser was placed. The reaction mixture was heated and ethyl alcohol began to distil when the temperature of the reaction mixture was about 85-90° C. After about 3 h., the temperature of the reaction mixture reached 140° C. Then the reaction was concentrated in a rotary evaporator to remove the low-boiling materials and the residue was stirred with isopropyl alcohol (1 l) and cooled in an ice bath. The crystallized product was filtered off washed with isopropyl alcohol (200 ml), hexanes (600 ml) and dried at 50° C. in a vacuum oven overnight to yield 2-(1-ethoxy-ethylidene)-malononitrile (974 g, 94%) as a golden yellow solid [mp 92.° C. (lit.90-92° C., MCCall. M. A. J. Org. Chem. 1962, 27, 2433-2439.)].




Yield
94%
Identifiers


|
REACTION_CXSMILES
|
[C:1](OCC)(OCC)([O:3][CH2:4][CH3:5])[CH3:2].[C:12](#[N:16])[CH2:13][C:14]#[N:15].C(O)(=O)C>C(O)C>[CH2:1]([O:3][C:4](=[C:13]([C:12]#[N:16])[C:14]#[N:15])[CH3:5])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.6 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(OCC)(OCC)OCC
|
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC#N)#N
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the residue was stirred with isopropyl alcohol (1 l)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to distil when the temperature of the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was about 85-90° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reached 140° C
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Then the reaction was concentrated in a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the low-boiling materials
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice bath
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystallized product was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with isopropyl alcohol (200 ml), hexanes (600 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 50° C. in a vacuum oven overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C)=C(C#N)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 974 g | |
| YIELD: PERCENTYIELD | 94% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
